molecular formula C15H16N2O B183837 4-amino-N-(3,5-dimethylphenyl)benzamide CAS No. 97042-52-9

4-amino-N-(3,5-dimethylphenyl)benzamide

Cat. No. B183837
CAS RN: 97042-52-9
M. Wt: 240.3 g/mol
InChI Key: KQPMRVMQDULJHW-UHFFFAOYSA-N
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Description

“4-amino-N-(3,5-dimethylphenyl)benzamide” is a chemical compound with the molecular formula C15H16N2O and a molecular weight of 240.31 . It is a specialty product used for proteomics research .


Molecular Structure Analysis

The molecular structure of “4-amino-N-(3,5-dimethylphenyl)benzamide” can be represented by the InChI code: 1S/C15H16N2O/c1-10-6-11(2)8-14(7-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,16H2,1-2H3,(H,17,18) . This structure can be viewed as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

“4-amino-N-(3,5-dimethylphenyl)benzamide” is a solid at room temperature . It has a molecular weight of 240.31 .

Scientific Research Applications

Anticonvulsant Activity

4-Amino-N-(2,6-dimethylphenyl)benzamide, also known as ameltolide, is primarily studied for its potent anticonvulsant properties. Research has shown it to be effective in various animal models for seizure prevention. It has been compared with other antiepileptic drugs, demonstrating significant efficacy, especially in maximal electroshock seizure (MES) models in animals (Lambert, Hamoir, Hermans, & Poupaert, 1995); (Clark Cr, 1988).

Pharmacokinetics and Metabolism

Studies have explored the metabolism and pharmacokinetics of 4-amino-N-(2,6-dimethylphenyl)benzamide, focusing on its absorption, distribution, and metabolic pathways in animal models. These studies are crucial for understanding the drug's effectiveness and safety (Potts, Gabriel, & Parli, 1989).

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of various analogs and derivatives of 4-amino-N-(2,6-dimethylphenyl)benzamide. These studies contribute to the development of new compounds with potentially improved pharmacological properties and better understanding of the structure-activity relationship (Liaw, Huang, Hsu, & Chen, 2002).

Potential Applications in Other Fields

While the primary focus of research on 4-amino-N-(2,6-dimethylphenyl)benzamide is its anticonvulsant activity, some studies have explored its potential applications in other fields. For instance, derivatives of this compound have been investigated for their herbicidal properties (Viste, Cirovetti, & Horrom, 1970).

properties

IUPAC Name

4-amino-N-(3,5-dimethylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-7-11(2)9-14(8-10)17-15(18)12-3-5-13(16)6-4-12/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPMRVMQDULJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429187
Record name 4-amino-N-(3,5-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(3,5-dimethylphenyl)benzamide

CAS RN

97042-52-9
Record name 4-Amino-N-(3,5-dimethylphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97042-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-N-(3,5-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using general procedure A, 4-aminobenzamide (170 mg, 1.25 mmol) was coupled with 5-iodo-m-xylene (150 μL, 1.04 mmol). The crude product was purified by flash chromatography on silica gel (2×20 cm; hexane-ethyl acetate 2:3; 15 mL fractions). Fractions 9-18 provided 246 mg (98% yield) of the product as a white solid. 1H NMR (400 MHz, CDCl3): δ 7.74-7.69 (m, 2H), 7.66 (br s, 1H), 7.28 (s, 2H), 6.78 (s, 1H), 6.74-6.69 (m, 2H), 4.05 (br s, 2H), 2.33 (s, 6H). 13C NMR (100 MHz, CDCl3): δ 165.7, 150.3, 139.1, 138.6, 129.2, 126.2, 124.8, 118.2, 114.6, 21.8.
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
150 μL
Type
reactant
Reaction Step Two
Yield
98%

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